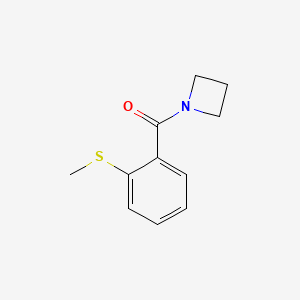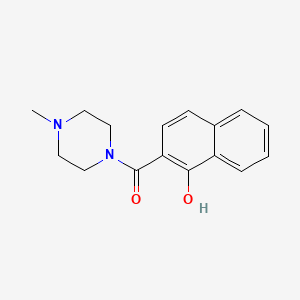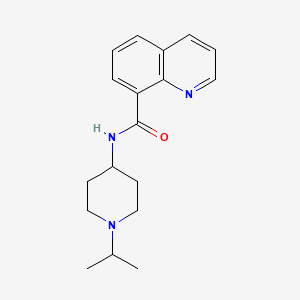
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known by its chemical name, CMI-392, and has been synthesized through various methods to explore its properties and potential applications.
Mécanisme D'action
The mechanism of action of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone involves the inhibition of specific enzymes, which leads to the modulation of various cellular processes. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, which is a programmed cell death process. This mechanism of action has been studied extensively to understand the potential applications of this compound in drug discovery and development.
Biochemical and Physiological Effects:
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been found to exhibit various biochemical and physiological effects, which are dependent on the specific enzymes that it inhibits. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, while inhibition of certain phosphatases may lead to the activation of specific signaling pathways. These effects have been studied extensively to understand the potential applications of this compound in various areas of scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone in lab experiments include its high potency and selectivity towards specific enzymes, which makes it an ideal tool for studying various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Orientations Futures
There are several future directions for the study of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone, including the exploration of its potential applications in drug discovery and development. For example, further studies may focus on optimizing the synthesis of this compound to obtain higher yields and purity, as well as exploring its potential as a drug candidate for the treatment of various diseases. Additionally, studies may focus on the development of new analogs of this compound to improve its potency and selectivity towards specific enzymes.
Méthodes De Synthèse
The synthesis of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Buchwald-Hartwig amination. These methods have been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling, proliferation, and differentiation. This has led to the exploration of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(4-chloropyridin-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-7-16-12(9-11)14(18)17-8-6-10-3-1-2-4-13(10)17/h1-5,7,9H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZPRQUAJYDBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)


![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)



